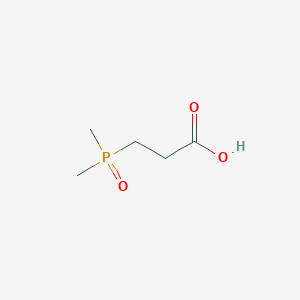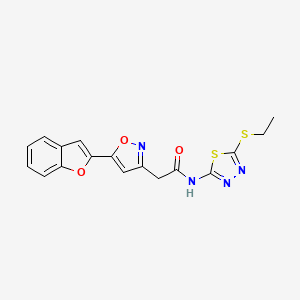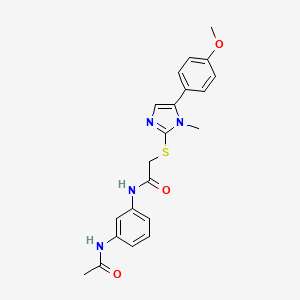
3-Dimethylphosphorylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Dimethylphosphorylpropanoic acid (DMPP) is a chemical compound that is widely used in scientific research. It is a phosphonic acid derivative with a molecular formula of C5H11O4P. DMPP is known for its unique properties, which make it an ideal candidate for various applications in the field of biotechnology and biochemistry.
Scientific Research Applications
Pesticide Exposure and Environmental Monitoring
3-Dimethylphosphorylpropanoic acid, as a metabolite of organophosphate pesticides, has been studied in the context of environmental and human biomonitoring. A study conducted in New York City explored the exposure levels of organophosphate metabolites, including dimethyl phosphate (DMP) and dimethylthiophosphate (DMTP), in urban populations. This research is crucial for understanding the health impacts of pesticide exposure and formulating regulations for pesticide use in urban areas (McKelvey et al., 2013).
Application in Drug Discovery
The compound is involved in the synthesis of heteroarenes, which have potential applications in drug discovery. Studies have reported methods for the synthesis of C(CF3)Me2-containing heteroarenes using 3,3,3-trifluoro-2,2-dimethylpropanoic acid. These heteroarenes are important in the development of new pharmaceuticals (Liu et al., 2018) and (Shi et al., 2018).
Novel Material Synthesis
Research has explored the synthesis of novel materials using derivatives of dimethylpropanoic acid. For example, the synthesis of tertiary amine oxide resins using 3-(dimethylamino)propanoic acid has been investigated for their thermal behaviors and potential applications in thermal laser imaging (An et al., 2015).
Biochemical and Biophysical Studies
In biochemical research, derivatives of this compound are used for the synthesis of fluorescent amino acids, such as dansylalanine. These compounds are valuable tools for studying protein structure and dynamics, and for investigating biomolecular interactions (Summerer et al., 2006).
Environmental and Health Impact Analysis
The compound's role in environmental studies extends to the analysis of its impact on health. For example, studies on microbial degradation of related compounds like N,N-dimethylformamide by specific bacterial strains provide insights into the biodegradation processes of toxic chemicals in industrial wastewater, which is important for environmental protection and health safety (Zhou et al., 2018).
properties
IUPAC Name |
3-dimethylphosphorylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3P/c1-9(2,8)4-3-5(6)7/h3-4H2,1-2H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTRSSULJNSBFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Cyanophenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2378279.png)

![5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2378284.png)



![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378288.png)

![8-(4-Benzylpiperidin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2378293.png)
![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378294.png)

![2-Chloro-N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2378299.png)

![4-Chloro-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2378302.png)